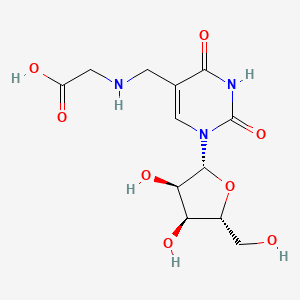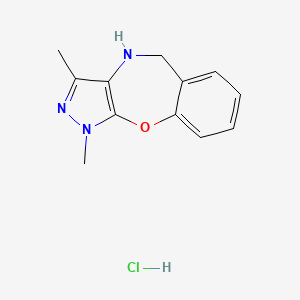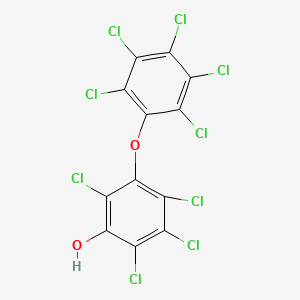
Trimetrexate glucuronate
Vue d'ensemble
Description
Le trimétrexate glucuronate est un antagoniste non classique de l'acide folique qui inhibe l'enzyme dihydrofolate réductase. Il est principalement utilisé pour le traitement de la pneumonie à Pneumocystis carinii modérée à sévère chez les patients immunodéprimés, y compris ceux atteints du syndrome d'immunodéficience acquise. Il a également été étudié pour son efficacité en tant qu'agent antinéoplasique et en tant qu'agent antiparasitaire .
Mécanisme D'action
Target of Action
Trimetrexate glucuronate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, an essential coenzyme for the synthesis of purine nucleotides and thymidylic acid .
Mode of Action
This compound acts as a competitive inhibitor of DHFR . It binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate .
Biochemical Pathways
By inhibiting DHFR, this compound disrupts the folate cycle, leading to the depletion of tetrahydrofolate . This results in the interference with thymidylate biosynthesis and the inhibition of folate-dependent formyltransferases . Consequently, the synthesis of purine nucleotides and thymidylic acid is blocked, affecting DNA and RNA synthesis .
Pharmacokinetics
The elimination half-life of trimetrexate is about 11.4 hours . It is primarily eliminated by biotransformation, with less than 5% of the drug excreted renally in an unchanged form . The major metabolic pathway is oxidative O-demethylation, followed by conjugation to either glucuronide or the sulfate .
Result of Action
The end result of this compound’s action is the disruption of DNA, RNA, and protein synthesis, leading to cell death . The most sensitive cells to the antimetabolite effect of trimetrexate are those cells which are most actively proliferating such as malignant cells, dermal epithelium, buccal and intestinal mucosa, bone marrow, fetal cells, and cells of the urinary bladder .
Action Environment
This characteristic allows this compound to overcome the acquired and natural resistance to methotrexate, a classical antifolate agent .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le trimétrexate glucuronate est synthétisé par une série de réactions chimiques impliquant le dérivé de la quinazoline. La synthèse implique généralement la réaction de la 5-méthyl-6-[(3,4,5-triméthoxyanilino)méthyl]quinazoline-2,4-diamine avec l'acide glucuronique dans des conditions contrôlées .
Méthodes de Production Industrielle : La production industrielle du trimétrexate glucuronate implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le trimétrexate glucuronate subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et Conditions Courants :
Oxydation : Les réactifs courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants incluent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinazoline, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de la Recherche Scientifique
Le trimétrexate glucuronate a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des antagonistes du folate et de leurs interactions avec les enzymes.
Biologie : Étudié pour ses effets sur le métabolisme cellulaire et l'inhibition enzymatique.
Médecine : Utilisé dans le traitement de la pneumonie à Pneumocystis carinii et de divers types de cancer, notamment le cancer du côlon et le léiomyosarcome
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques
5. Mécanisme d'Action
Le trimétrexate glucuronate exerce ses effets en inhibant l'enzyme dihydrofolate réductase. Cette inhibition empêche la synthèse des nucléotides puriques et du thymidylate, ce qui conduit à l'inhibition subséquente de la synthèse de l'ADN et de l'ARN. Le composé cible la voie du folate, qui est cruciale pour la réplication et la survie cellulaires .
Composés Similaires :
Méthotrexate : Un antagoniste classique du folate utilisé dans le traitement du cancer et des maladies auto-immunes.
Pemetrexed : Un autre antagoniste du folate utilisé dans le traitement du mésothéliome pleural malin et du cancer du poumon non à petites cellules.
Comparaison : Le trimétrexate glucuronate est unique en ce qu'il ne nécessite pas d'être absorbé par le système de transport des transporteurs de folate, un mécanisme majeur de résistance cellulaire. Cela le rend efficace contre les cellules tumorales résistantes au méthotrexate déficientes en transport. Il a également un spectre d'activité plus large, notamment des propriétés antiprotozoaires et antibactériennes .
Applications De Recherche Scientifique
Trimetrexate glucuronate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate antagonists and their interactions with enzymes.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Used in the treatment of Pneumocystis carinii pneumonia and various types of cancer, including colon cancer and leiomyosarcoma
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Comparaison Avec Des Composés Similaires
Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.
Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .
Propriétés
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82952-64-5 | |
| Record name | trimetrexate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].
A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. This compound is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].
A: Research indicates that this compound exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] this compound is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between this compound concentration and adverse effects like leukopenia and thrombocytopenia. []
A: this compound has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, this compound showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []
A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of this compound. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]
A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for this compound, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.
A: Alternatives to this compound for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, this compound offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]
A: this compound, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1212372.png)






